(R)-2-(metoximetil)pirrolidina clorhidrato

Descripción general

Descripción

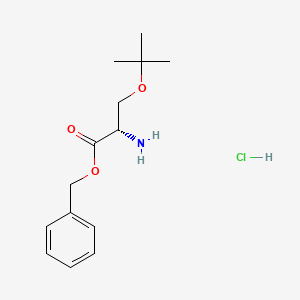

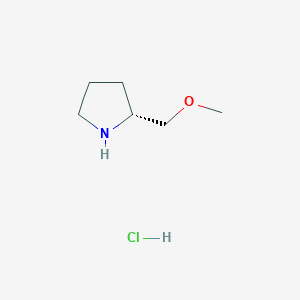

“®-2-(methoxymethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C6H13NO . It may be used to prepare planar chiral 2-phospha ferrocenophanes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “®-2-(methoxymethyl)pyrrolidine hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “®-2-(methoxymethyl)pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound isInChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 . Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-2-(methoxymethyl)pyrrolidine hydrochloride”, have been used in various chemical reactions. For instance, it may be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .Physical and Chemical Properties Analysis

The molecular weight of “®-2-(methoxymethyl)pyrrolidine hydrochloride” is 151.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Bloque de construcción de síntesis orgánica

(R)-2-(metoximetil)pirrolidina clorhidrato es un valioso bloque de construcción quiral en la síntesis orgánica. Es particularmente útil en la síntesis de compuestos orgánicos complejos debido a su quiralidad, que puede influir significativamente en las propiedades farmacológicas de los fármacos sintetizados. Activa cetonas y aldehídos hacia la adición nucleofílica, facilitando la formación de una amplia gama de aminas secundarias y terciarias .

Formación de enamina

Este compuesto es fundamental para promover la condensación aldólica de cetonas y aldehídos formando intermediarios de enamina. Las enaminas son intermediarios versátiles que pueden sufrir una variedad de reacciones, incluida la alquilación, acilación y adición de Michael, lo que lleva a la síntesis de numerosas moléculas importantes .

Catálisis asimétrica

Como derivado quiral de la pirrolidina, puede utilizarse como organocatalizador para diversas reacciones asimétricas. Esto es crucial para la producción de sustancias enantioméricamente puras, que son importantes en la industria farmacéutica para crear fármacos con actividades específicas deseadas y reducir los efectos secundarios .

Marcos metal-orgánicos (MOFs)

Se han sintetizado MOFs funcionalizados con pirrolidina quiral utilizando derivados de (R)-2-(metoximetil)pirrolidina. Estos MOFs pueden servir como catalizadores heterogéneos y proporcionar una plataforma para imitar y explorar procesos catalíticos en sistemas biológicos .

Marcos covalentes-orgánicos (COFs)

Similar a los MOFs, se han desarrollado COFs funcionalizados con unidades de pirrolidina quirales derivadas de (R)-2-(metoximetil)pirrolidina. Estos materiales se utilizan por su estructura cristalina, diseño racional y marco ajustable, que son ventajosos para diversas aplicaciones, incluida la catálisis y el almacenamiento de gas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the cytochrome P450 enzyme, specifically the evolved variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium .

Mode of Action

®-2-(methoxymethyl)pyrrolidine hydrochloride interacts with its target, the cytochrome P450 enzyme, to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .

Biochemical Pathways

The biochemical pathway affected by ®-2-(methoxymethyl)pyrrolidine hydrochloride involves the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .

Result of Action

The result of the action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process leads to the formation of a hydroxylated intermediate, which then undergoes dehydration and C–N coupling reactions .

Action Environment

The action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is influenced by the environment in which it occurs. The enzymatic transformation occurs in the P450 enzyme, while the non-enzymatic transformation occurs in a water solution . The dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .

Propiedades

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMPYFZNWHQZAZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856525 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121817-72-9 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(methoxymethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)

![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)

![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)